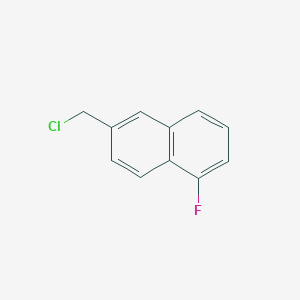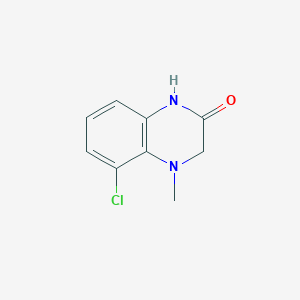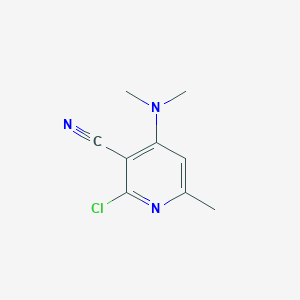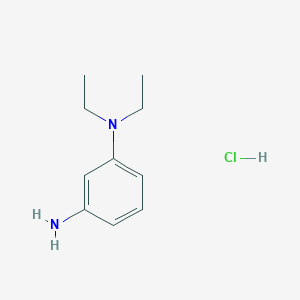![molecular formula C12H10N2O B11902249 5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde CAS No. 1346686-77-8](/img/structure/B11902249.png)
5-Methyl-[2,3'-bipyridine]-5'-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is an organic compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a methyl group and a carbaldehyde group attached to the bipyridine structure. Bipyridines are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde can be achieved through several methods, including:
Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted heterocycles.
Suzuki Coupling: This palladium-catalyzed reaction involves the coupling of boronic acids with halogenated pyridines.
Stille Coupling: Another palladium-catalyzed method, Stille coupling involves the reaction of organotin compounds with halogenated pyridines.
Industrial Production Methods
Industrial production of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and the availability of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bipyridine structure allows for substitution reactions, particularly at the methyl and aldehyde positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenated reagents and catalysts like palladium are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted bipyridine derivatives
Wissenschaftliche Forschungsanwendungen
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde primarily involves its ability to form complexes with transition metals. These complexes can interact with various molecular targets and pathways, depending on the metal involved. For example, ruthenium complexes of bipyridine derivatives exhibit intense luminescence, which can be harnessed for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely studied bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
5,5’-Dimethyl-2,2’-bipyridine: Similar to 5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde but with two methyl groups instead of one.
Uniqueness
5-Methyl-[2,3’-bipyridine]-5’-carbaldehyde is unique due to the presence of both a methyl group and a carbaldehyde group, which allows for a diverse range of chemical reactions and applications. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and related fields.
Eigenschaften
CAS-Nummer |
1346686-77-8 |
|---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
5-(5-methylpyridin-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c1-9-2-3-12(14-5-9)11-4-10(8-15)6-13-7-11/h2-8H,1H3 |
InChI-Schlüssel |
WTSJEDLFEQGVAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CN=CC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11902168.png)
![[2,3'-Bipyridine]-5'-carboxamide](/img/structure/B11902176.png)

![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)





![2-(2-Methylpyrrolo[2,1-B]thiazol-6-YL)acetic acid](/img/structure/B11902228.png)
![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
![7-Chloro-5-ethyl-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11902239.png)
![Indeno[2,1-b]pyran, 2-ethyl-](/img/structure/B11902255.png)

